
N-(3-fluoro-2-methylphenyl)thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-2-methylphenyl)thian-4-amine is an organic compound with the molecular formula C₁₂H₁₆FNS and a molecular weight of 225.33 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a thian-4-amine moiety attached to a phenyl ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylphenyl)thian-4-amine typically involves the reaction of 3-fluoro-2-methylaniline with thian-4-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylphenyl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluoro-2-methylphenyl)thian-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-2-methylphenyl)thian-3-amine: Similar structure but with the thian-amine moiety at a different position.
N-(3-chloro-2-methylphenyl)thian-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(3-fluoro-2-methylphenyl)thian-4-amine is unique due to the specific positioning of the fluorine atom and the thian-4-amine moiety, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interactions with biological targets compared to similar compounds .
Properties
Molecular Formula |
C12H16FNS |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16FNS/c1-9-11(13)3-2-4-12(9)14-10-5-7-15-8-6-10/h2-4,10,14H,5-8H2,1H3 |
InChI Key |
RJBBFFDELOEQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299648.png)

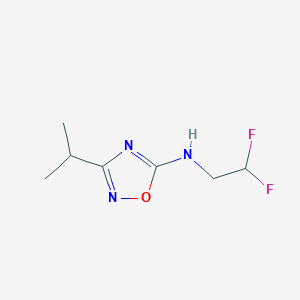
![3-[(4-Chloro-3-methylphenyl)methyl]pyrrolidine](/img/structure/B13299662.png)
![3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol](/img/structure/B13299663.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine](/img/structure/B13299665.png)
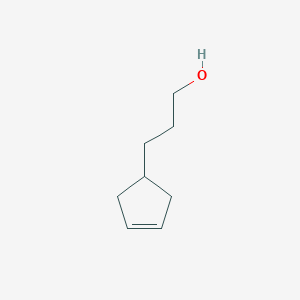
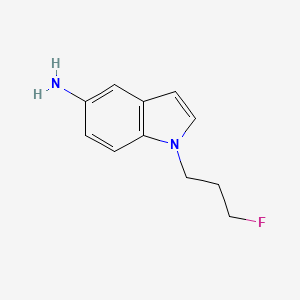
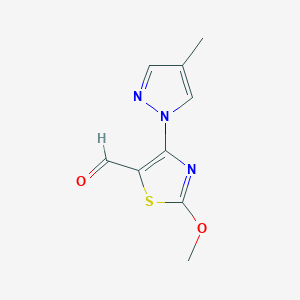
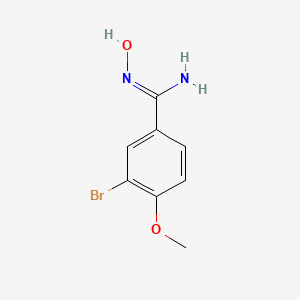
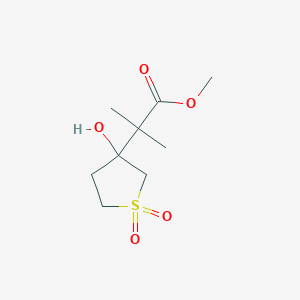
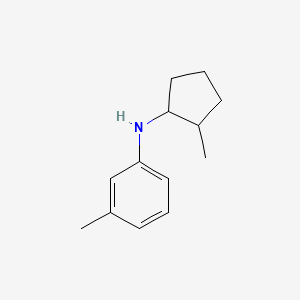
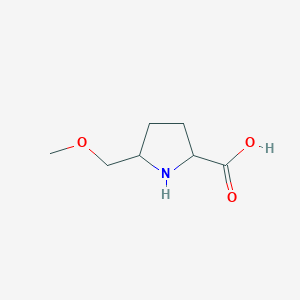
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13299724.png)
